![molecular formula C6H16Cl2N2Zn B1587864 Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc CAS No. 28308-00-1](/img/structure/B1587864.png)
Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc
Overview
Description
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is an organo-metallic compound . It is also known as metalorganic, organo-inorganic, and metallo-organic compounds . It has been used in non-aqueous solubility applications such as recent solar energy and water treatment applications .
Synthesis Analysis
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc can be synthesized from N,N,N’,N’-Tetramethylethylenediamine and Zinc chloride .Molecular Structure Analysis
The crystal structure of dichloro-(N,N,N′,N′-tetramethylethylenediamine)zinc (II), C6H16Cl2N2Zn, has been determined . The molecular structure of (TMED)ZnC12 is illustrated in the referenced document .Chemical Reactions Analysis
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is a catalyst in zinc core reactions .Physical And Chemical Properties Analysis
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc has a molecular formula of C6H16Cl2N2Zn and a molecular weight of 252.49 . It is a crystal with a melting point of 178°C . It is soluble in methanol .Scientific Research Applications
Catalyst in Polymerization Reactions
ZnCl2(TMEDA) can be used as a catalyst in polymerization reactions . Specifically, it can be used with ammonium persulfate to catalyze the polymerization of acrylamide and bis-acrylamide to produce polyacrylamide gels .
Ligand for Metal Ions
ZnCl2(TMEDA) can act as a ligand for metal ions like zinc and copper . This property makes it useful in various chemical reactions where metal ions are involved .
Solar Energy Applications
ZnCl2(TMEDA) is one of numerous organo-metallic compounds sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility such as recent solar energy applications .
Water Treatment Applications
ZnCl2(TMEDA) can also be used in water treatment applications . Its non-aqueous solubility makes it suitable for certain water treatment processes .
Catalyst in Cross-Coupling Reactions
ZnCl2(TMEDA) can be used as a catalyst in cross-coupling reactions . These reactions are important in the synthesis of various organic compounds .
Catalyst in Catalytic Reduction Reactions
ZnCl2(TMEDA) can also be used as a catalyst in catalytic reduction reactions . These reactions are crucial in many industrial processes .
Catalyst in Preparation of Silyl Ethers
ZnCl2(TMEDA) can be used as a catalyst in the preparation of silyl ethers via reaction of silicon-hydrogen bond with alcohols .
Catalyst in Oxidative Carbonylation Reactions
ZnCl2(TMEDA) can be used as a catalyst in oxidative carbonylation reactions . These reactions are important in the production of various carbonyl compounds .
Mechanism of Action
The compound’s structure includes a zinc atom bonded to two chlorine atoms and a N,N,N’,N’-tetramethylethylenediamine (TMEDA) ligand . TMEDA is a bidentate ligand, meaning it can form two bonds with the central metal atom . This can influence the compound’s reactivity and stability.
The compound is solid at room temperature and is sensitive to moisture . It is soluble in methanol , which could potentially influence its distribution if it were to be used in a biological system.
Safety and Hazards
Future Directions
properties
IUPAC Name |
dichlorozinc;N,N,N',N'-tetramethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHCCWCYFYMBQX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.Cl[Zn]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421952 | |
Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--dichlorozinc (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28308-00-1 | |
Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--dichlorozinc (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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